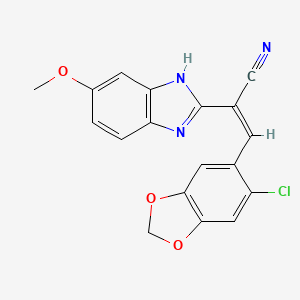![molecular formula C19H25N3O3 B5327280 2-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol](/img/structure/B5327280.png)
2-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as PZM21 and is a potent and selective mu-opioid receptor agonist. The compound has been synthesized through a unique method and has shown promising results in several scientific studies.
Mechanism of Action
PZM21 acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor in the brain and spinal cord. This activation results in the inhibition of pain signaling pathways, leading to a reduction in pain perception. Unlike traditional opioids, PZM21 does not activate the beta-arrestin pathway, which is associated with many of the negative side effects of opioid use.
Biochemical and Physiological Effects:
In addition to its analgesic properties, PZM21 has been shown to have several other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may make it useful in the treatment of inflammatory conditions. Additionally, PZM21 has been shown to have anxiolytic and antidepressant effects, which may make it useful in the treatment of mood disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of PZM21 in lab experiments is its potency and selectivity. It is a highly specific mu-opioid receptor agonist, which makes it useful in studying the role of the mu-opioid receptor in pain processing and addiction. However, one limitation of PZM21 is its limited solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on PZM21. One area of interest is the development of more soluble analogs that can be administered more easily in experimental settings. Additionally, there is ongoing research on the potential use of PZM21 in the treatment of opioid addiction and withdrawal. Finally, there is interest in exploring the potential use of PZM21 in the treatment of other conditions, such as inflammatory disorders and mood disorders.
In conclusion, PZM21 is a promising compound that has shown significant potential in scientific research. Its unique mechanism of action and lack of negative side effects make it an attractive candidate for further study in the fields of pain management, addiction treatment, and beyond.
Synthesis Methods
The synthesis of PZM21 involves a multi-step process that starts with the reaction of 3,5-dimethoxyphenylacetonitrile with 4-piperidone. This reaction results in the formation of a piperidine intermediate, which is then reacted with 3-(phenoxymethyl)-1H-pyrazole-5-carboxylic acid. The final compound is obtained through a series of purification steps, including crystallization and column chromatography.
Scientific Research Applications
PZM21 has been extensively studied for its potential use in the treatment of pain. It has been shown to be a highly effective analgesic in animal models, with a potency that is comparable to morphine but with fewer side effects. Additionally, PZM21 has been investigated for its potential use in the treatment of opioid addiction and withdrawal.
properties
IUPAC Name |
[4-(2-hydroxypropan-2-yl)piperidin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,24)14-8-10-22(11-9-14)18(23)17-12-15(20-21-17)13-25-16-6-4-3-5-7-16/h3-7,12,14,24H,8-11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUOPZIHSCIQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)C(=O)C2=NNC(=C2)COC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-1H-benzimidazol-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5327200.png)
![N-[3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-oxopropyl]biphenyl-4-amine](/img/structure/B5327215.png)

![7-acetyl-6-(2-methoxy-5-nitrophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327233.png)
![3-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5327241.png)
![methyl 5-(2-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327247.png)
![N-methyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5327253.png)
![6-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327256.png)
![2,3,3,3-tetrafluoro-N-[3-(hexyloxy)phenyl]-2-methoxypropanamide](/img/structure/B5327261.png)
![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5327264.png)
![1-[(1-{[6-(4-methylpiperazin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5327271.png)
![N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide](/img/structure/B5327281.png)
![4-[3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5327288.png)
![ethyl 2-[2-(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327299.png)